molecular formula C10H6O3 B8590131 8-Formyl coumarin

8-Formyl coumarin

Cat. No. B8590131
M. Wt: 174.15 g/mol
InChI Key: FMGJBLRERFZGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872142B2

Procedure details

2-Oxo-3-benzyl-4-methyl-7-hydroxyl-2H-1-benzopyrane (512 mg, Example 1) and HMTA (140 mg) are mixed in TFA (5 mL). The reaction mixture is heated at reflux overnight. The solvent is removed under reduced pressure. The residue is purified over silica gel column (Hexanes:EtOAc, 85:15) to afford the desired 8-formyl coumarin (107 mg) and 6-formyl coumarin derivative (35 mg).
Quantity
512 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7](CC2C=CC=CC=2)=[C:6](C)[C:5]2[CH:16]=[CH:17][C:18](O)=[CH:19][C:4]=2[O:3]1.C1N2CN3CN(C2)CN1C3.[C:31](O)(C(F)(F)F)=[O:32]>>[CH:31]([C:19]1[CH:18]=[CH:17][CH:16]=[C:5]2[C:4]=1[O:3][C:2](=[O:1])[CH:7]=[CH:6]2)=[O:32].[CH:31]([C:17]1[CH:16]=[C:5]2[C:4](=[CH:19][CH:18]=1)[O:3][C:2](=[O:1])[CH:7]=[CH:6]2)=[O:32]

Inputs

Step One
Name
Quantity
512 mg
Type
reactant
Smiles
O=C1OC2=C(C(=C1CC1=CC=CC=C1)C)C=CC(=C2)O
Name
Quantity
140 mg
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified over silica gel column (Hexanes:EtOAc, 85:15)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=CC=C2C=CC(OC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 107 mg
Name
Type
product
Smiles
C(=O)C=1C=C2C=CC(OC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07872142B2

Procedure details

2-Oxo-3-benzyl-4-methyl-7-hydroxyl-2H-1-benzopyrane (512 mg, Example 1) and HMTA (140 mg) are mixed in TFA (5 mL). The reaction mixture is heated at reflux overnight. The solvent is removed under reduced pressure. The residue is purified over silica gel column (Hexanes:EtOAc, 85:15) to afford the desired 8-formyl coumarin (107 mg) and 6-formyl coumarin derivative (35 mg).
Quantity
512 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7](CC2C=CC=CC=2)=[C:6](C)[C:5]2[CH:16]=[CH:17][C:18](O)=[CH:19][C:4]=2[O:3]1.C1N2CN3CN(C2)CN1C3.[C:31](O)(C(F)(F)F)=[O:32]>>[CH:31]([C:19]1[CH:18]=[CH:17][CH:16]=[C:5]2[C:4]=1[O:3][C:2](=[O:1])[CH:7]=[CH:6]2)=[O:32].[CH:31]([C:17]1[CH:16]=[C:5]2[C:4](=[CH:19][CH:18]=1)[O:3][C:2](=[O:1])[CH:7]=[CH:6]2)=[O:32]

Inputs

Step One
Name
Quantity
512 mg
Type
reactant
Smiles
O=C1OC2=C(C(=C1CC1=CC=CC=C1)C)C=CC(=C2)O
Name
Quantity
140 mg
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified over silica gel column (Hexanes:EtOAc, 85:15)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=CC=C2C=CC(OC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 107 mg
Name
Type
product
Smiles
C(=O)C=1C=C2C=CC(OC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.